molecular formula C19H25N3O3S3 B2372325 N,N-dimethyl-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1421499-62-8

N,N-dimethyl-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2372325
CAS No.: 1421499-62-8
M. Wt: 439.61
InChI Key: YUSJXWFZTCTZPI-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide” is a chemical compound with the molecular formula C19H25N3O3S3. It is related to a class of compounds that have been studied for their antimicrobial and antiproliferative properties .


Molecular Structure Analysis

The molecular structure of this compound would be confirmed by its physicochemical properties and spectroanalytical data such as NMR and IR .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 439.61. Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Profile

This compound has been investigated for its antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are linked to Alzheimer's, Parkinson's, and pigmentation disorders. Benzenesulfonamides incorporating certain structural motifs have shown moderate scavenging activity for radicals and metal chelating activity, indicating their potential in therapeutic applications related to oxidative stress and enzyme regulation (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Therapeutic Applications

The compound has been part of studies focused on inhibiting carbonic anhydrase (CA) isozymes, which are critical for physiological processes such as respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Sulfonamides incorporating specific moieties have been shown to inhibit human carbonic anhydrase isozymes, including those associated with glaucoma, epilepsy, obesity, and cancer, suggesting a pathway for developing novel therapeutic agents (Lolak et al., 2019).

Corrosion Inhibition Properties

Additionally, the corrosion inhibition properties of piperidine derivatives on iron have been explored through quantum chemical calculations and molecular dynamics simulations. This research demonstrates the compound's potential in protecting metals from corrosion, indicating its utility in industrial applications (Kaya et al., 2016).

Future Directions

The future directions for this compound could involve further studies on its antimicrobial and antiproliferative properties. The molecular docking study demonstrated that related compounds have the potential to be used as lead compounds for rational drug designing .

Properties

IUPAC Name

N,N-dimethyl-4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S3/c1-14-12-26-19(20-14)27-13-15-8-10-22(11-9-15)18(23)16-4-6-17(7-5-16)28(24,25)21(2)3/h4-7,12,15H,8-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSJXWFZTCTZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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